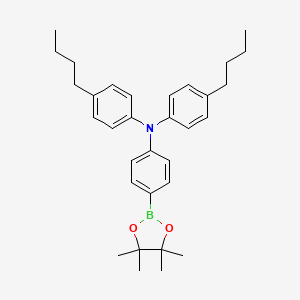

4-Butyl-N-(4-butylphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Butyl-N-(4-butylphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a useful research compound. Its molecular formula is C32H42BNO2 and its molecular weight is 483.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Butyl-N-(4-butylphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline (CAS No. 1615225-20-1) is a compound that has garnered attention in materials science and organic electronics due to its potential applications in organic light-emitting diodes (OLEDs) and perovskite solar cells. This article delves into its biological activity, focusing on its properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C32H42BNO2 |

| Molecular Weight | 483.49 g/mol |

| Appearance | White to off-white powder/crystals |

| Purity | >98% (1H NMR) |

The compound features a boron-containing moiety that enhances its electronic properties, making it suitable for use as a hole transport material in semiconductors.

The biological activity of this compound is primarily linked to its role as a hole transport layer (HTL) in OLEDs and its potential interactions in biological systems. The presence of the boron atom allows for unique interactions with biological molecules, which may influence cellular processes.

Key Mechanisms:

- Charge Transport : The compound facilitates efficient charge transport in organic electronic devices, which can influence the generation of reactive oxygen species (ROS) in biological contexts.

- Photostability : Its structural integrity under light exposure suggests potential applications in photodynamic therapy where stability is crucial.

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity depending on their concentration and exposure time.

Case Study Findings:

- In vitro studies have shown that triphenylamine derivatives can induce apoptosis in cancer cell lines at certain concentrations while exhibiting low toxicity towards normal cells.

- The incorporation of boron into the molecular structure may enhance the compound's interaction with cellular components, leading to increased cellular uptake and potential therapeutic effects.

Antioxidant Activity

The compound's ability to scavenge free radicals has been noted in preliminary studies. This antioxidant property could be beneficial in mitigating oxidative stress-related diseases.

Photodynamic Applications

Due to its photostability and electronic properties, the compound may serve as a photosensitizer in photodynamic therapy (PDT), where it can generate cytotoxic singlet oxygen upon light activation.

Research Findings

Several studies have explored the implications of using this compound in various applications:

- OLED Applications : Research highlights its effectiveness as a HTL material leading to improved device performance and stability .

- Photodynamic Therapy : Investigations into similar compounds reveal promising results regarding their efficacy as photosensitizers for cancer treatment .

- Antioxidant Studies : Compounds with similar structures have demonstrated significant antioxidant activity which warrants further exploration .

科学的研究の応用

Applications

In photonic devices, the compound's ability to absorb and emit light at specific wavelengths makes it a candidate for use in light-emitting materials . Its structural features allow for fine-tuning of optical properties, which is essential for developing advanced photonic systems .

Medicinal Chemistry

There is emerging interest in the compound's potential biological activity. Studies suggest that derivatives of this class may exhibit antioxidant and anti-inflammatory properties. The boron-containing moiety is particularly noted for its role in enhancing biological interactions, which could lead to new therapeutic agents .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives of 4-butyl-N-(4-butylphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline demonstrated its efficacy as a hole transport layer in OLEDs. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity levels .

Case Study 2: Biological Evaluation

Another investigation explored the biological effects of similar compounds on cellular models. The results indicated that these compounds could inhibit oxidative stress markers effectively. This suggests potential applications in developing antioxidant therapies for various diseases .

特性

IUPAC Name |

N,N-bis(4-butylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42BNO2/c1-7-9-11-25-13-19-28(20-14-25)34(29-21-15-26(16-22-29)12-10-8-2)30-23-17-27(18-24-30)33-35-31(3,4)32(5,6)36-33/h13-24H,7-12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHCCUPNYQKILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)CCCC)C4=CC=C(C=C4)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42BNO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。